Tert-butyl 4-hydroxy-4-methylazepane-1-carboxylate

Medicinal Chemistry Organic Synthesis Physicochemical Properties

This azepane building block delivers a unique 4-hydroxy-4-methyl substitution pattern paired with a Boc protecting group, enabling orthogonal functionalization for kinase inhibitor (PKB/Akt), peptidomimetic, and CNS drug discovery programs. The rigid seven-membered ring and tertiary alcohol handle provide precise steric control and a vector for projecting pharmacophoric elements, critical for PTPN2/N1 inhibitor research. Supplied at 97% purity, stored under refrigeration and shipped at ambient temperature, it ensures reliable, reproducible performance in multi-step synthetic routes.

Molecular Formula C12H23NO3
Molecular Weight 229.32 g/mol
CAS No. 878631-04-0
Cat. No. B6323864
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product NameTert-butyl 4-hydroxy-4-methylazepane-1-carboxylate
CAS878631-04-0
Molecular FormulaC12H23NO3
Molecular Weight229.32 g/mol
Structural Identifiers
SMILESCC1(CCCN(CC1)C(=O)OC(C)(C)C)O
InChIInChI=1S/C12H23NO3/c1-11(2,3)16-10(14)13-8-5-6-12(4,15)7-9-13/h15H,5-9H2,1-4H3
InChIKeySQANTGYKAMJIJS-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes1 g / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

Tert-butyl 4-hydroxy-4-methylazepane-1-carboxylate (CAS 878631-04-0): Product Specifications and Procurement Overview


Tert-butyl 4-hydroxy-4-methylazepane-1-carboxylate (CAS 878631-04-0) is a functionalized azepane building block with the molecular formula C12H23NO3 and a molecular weight of 229.32 g/mol . The compound features a seven-membered azepane ring with a tert-butyloxycarbonyl (Boc) protecting group on the nitrogen, a tertiary alcohol at the 4-position, and a 4-methyl substituent . Its synthesis involves multi-step organic reactions, typically including cyclization of appropriate precursors followed by functional group manipulations . This compound is a versatile intermediate in organic synthesis, particularly in the preparation of pharmaceuticals and fine chemicals .

Critical Differentiation Factors for Tert-butyl 4-hydroxy-4-methylazepane-1-carboxylate (CAS 878631-04-0) in Medicinal Chemistry


The specific combination of the azepane ring, the Boc protecting group, and the 4-hydroxy-4-methyl substitution pattern in tert-butyl 4-hydroxy-4-methylazepane-1-carboxylate creates a unique structural and functional profile that cannot be replicated by generic azepane derivatives. While the azepane scaffold is a privileged structure in medicinal chemistry due to its ability to serve as a conformationally rigid scaffold that can improve target selectivity and metabolic stability [1], the presence of the Boc group is critical for orthogonal protection strategies during multi-step synthesis [2]. Furthermore, the tertiary alcohol at the 4-position, combined with the methyl group, provides a specific steric environment and a handle for further functionalization (e.g., esterification, etherification) that is absent in simpler azepanes or those with different substitution patterns . Consequently, substituting this compound with a less functionalized or differently protected azepane would compromise the synthetic route and potentially the biological activity of the final target molecule.

Quantitative Evidence Guide: Tert-butyl 4-hydroxy-4-methylazepane-1-carboxylate (CAS 878631-04-0) vs. Comparators


Molecular Structure and Physicochemical Properties of Tert-butyl 4-hydroxy-4-methylazepane-1-carboxylate vs. Closest Analog

Tert-butyl 4-hydroxy-4-methylazepane-1-carboxylate (CAS 878631-04-0) possesses a unique combination of a Boc-protected azepane ring and a tertiary alcohol, distinguishing it from simpler azepane derivatives. Compared to the unsubstituted tert-butyl azepane-1-carboxylate (CAS 123387-52-0, MW 199.29 g/mol), the target compound has a significantly higher molecular weight (229.32 g/mol) and increased polarity due to the hydroxy group, which can impact its solubility and chromatographic behavior . This difference is crucial for synthetic planning and purification. The compound is commercially available with a purity of ≥97% (Fluorochem) and 98% (Leyan) .

Medicinal Chemistry Organic Synthesis Physicochemical Properties

Role as a Key Intermediate in Azepane-Based Drug Discovery

The azepane core is a validated scaffold in medicinal chemistry. While direct biological data for this specific compound is not available, its value is firmly established as a synthetic intermediate. Azepane derivatives, in general, have been optimized as potent inhibitors of PKB (Akt) with nanomolar IC50 values (e.g., IC50 = 4 nM) [1], and as PTPN2/PTPN1 inhibitors with nanomolar potency and good oral bioavailability [2]. The target compound, tert-butyl 4-hydroxy-4-methylazepane-1-carboxylate, serves as a versatile building block for constructing such biologically active molecules . Its Boc-protected amine allows for selective deprotection and subsequent functionalization, while the tertiary alcohol provides a site for further derivatization .

Drug Discovery Medicinal Chemistry Scaffold Hopping

Purity and Supply Specifications of Tert-butyl 4-hydroxy-4-methylazepane-1-carboxylate

The compound is commercially available from multiple suppliers with specified purity levels and pricing. Fluorochem offers the compound at 97% purity . Leyan provides it at 98% purity . CymitQuimica offers a purity of 95% . This information is critical for procurement, as different purities may be required for specific applications (e.g., initial screening vs. advanced lead optimization). Pricing data from Fluorochem (e.g., £247 for 1g, £734 for 5g) provides a baseline for cost assessment .

Chemical Supply Quality Control Procurement

Key Application Scenarios for Tert-butyl 4-hydroxy-4-methylazepane-1-carboxylate (CAS 878631-04-0)


Scaffold for Kinase Inhibitor Development

The azepane core is a key structural element in potent kinase inhibitors, such as those targeting PKB/Akt. Tert-butyl 4-hydroxy-4-methylazepane-1-carboxylate serves as a late-stage intermediate for introducing the azepane moiety into lead compounds. Its Boc-protected amine and tertiary alcohol allow for orthogonal functionalization, enabling the synthesis of focused libraries for structure-activity relationship (SAR) studies [1].

Building Block for Conformationally Restricted Peptidomimetics

The rigid azepane ring system can be used to replace flexible peptide backbones, potentially improving metabolic stability and target selectivity. The 4-hydroxy-4-methyl substitution pattern provides a specific vector for projecting pharmacophoric elements, making this compound a valuable building block for the synthesis of conformationally restricted peptidomimetics targeting protein-protein interactions [2].

Intermediate for CNS Drug Candidates

Nitrogen-containing heterocycles, particularly azepanes, are frequently explored in central nervous system (CNS) drug discovery. The Boc-protected amine in tert-butyl 4-hydroxy-4-methylazepane-1-carboxylate is a crucial synthetic handle that allows for the installation of diverse groups aimed at modulating physicochemical properties like lipophilicity and basicity, which are critical for CNS penetration [3].

Synthesis of PTPN2/PTPN1 Inhibitors for Immuno-Oncology

Recent research has highlighted the potential of azepane-containing molecules as inhibitors of PTPN2 and PTPN1, which are promising targets for cancer immunotherapy. This compound can be used as a key starting material for the synthesis of novel PTPN2/N1 inhibitors, where the azepane ring contributes to the overall molecular geometry required for target engagement [4].

Technical Documentation Hub

Structured technical reading across foundational, methodological, troubleshooting, and validation/comparative pathways. Use the hub when you need more detail before procurement.

6 linked technical documents
Explore Hub


Quote Request

Request a Quote for Tert-butyl 4-hydroxy-4-methylazepane-1-carboxylate

Request pricing, availability, packaging, or bulk supply details using the form on the right.

Pricing Availability Bulk quantity COA / SDS
Response includesPricing, lead time, and availability after review.
Faster handlingAdd destination country, intended use, and packaging preferences when relevant.

Only Quantity, Unit, and Business or Academic Email are required.

Product Requirements

Enter amount and choose a unit (mg, g, kg, mL, or L).

Contact Details

Additional Details

Contact Technical Support Sending...

We use your information only to respond to your request. If you need technical guidance before placing an inquiry, you can also contact our support team.

Inquiry
© Copyright 2026 BenchChem. All Rights Reserved.